

Spectroscopic Analysis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-((2-Hydroxyethyl)amino)-3-nitrophenol

Cat. No.: B1310075

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **4-((2-Hydroxyethyl)amino)-3-nitrophenol**, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data based on the compound's structural features and spectroscopic data from analogous molecules. It serves as a comprehensive resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **4-((2-Hydroxyethyl)amino)-3-nitrophenol**. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **4-((2-Hydroxyethyl)amino)-3-nitrophenol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	d	1H	Ar-H ortho to -NO_2
~6.8 - 7.0	dd	1H	Ar-H ortho to -NH and meta to -NO_2
~6.2 - 6.4	d	1H	Ar-H ortho to -OH and meta to -NH
~4.9 (broad)	s	1H	-OH (phenolic)
~3.7 - 3.9	t	2H	$\text{-CH}_2\text{-OH}$
~3.4 - 3.6	t	2H	$\text{-NH-CH}_2\text{-}$
~4.5 (broad)	s	1H	-NH-
~3.3 (broad)	s	1H	-OH (alcoholic)

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The chemical shifts of exchangeable protons (-OH , -NH) can vary significantly with concentration, temperature, and solvent.

Table 2: Predicted ^{13}C NMR Data for **4-((2-Hydroxyethyl)amino)-3-nitrophenol**

Chemical Shift (δ , ppm)	Assignment
~155 - 160	C-OH (phenolic)
~145 - 150	C-NH
~135 - 140	C-NO ₂
~125 - 130	CH (aromatic)
~115 - 120	CH (aromatic)
~110 - 115	CH (aromatic)
~60 - 65	-CH ₂ -OH
~45 - 50	-NH-CH ₂ -

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for **4-((2-Hydroxyethyl)amino)-3-nitrophenol**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3500 - 3200	Strong, Broad	O-H Stretch	Phenolic and Alcoholic -OH (H-bonded)
3400 - 3300	Medium	N-H Stretch	Secondary Amine
3100 - 3000	Medium	C-H Stretch	Aromatic
2960 - 2850	Medium	C-H Stretch	Aliphatic
1620 - 1580	Strong	C=C Stretch	Aromatic Ring
1550 - 1475	Strong	N-O Asymmetric Stretch	Nitro Group
1360 - 1290	Strong	N-O Symmetric Stretch	Nitro Group
1335 - 1250	Strong	C-N Stretch	Aromatic Amine
1260 - 1000	Strong	C-O Stretch	Phenol and Alcohol
910 - 665	Medium, Broad	N-H Wag	Secondary Amine

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Data for 4-((2-Hydroxyethyl)amino)-3-nitrophenol

Solvent	λ _{max} (nm)	Molar Absorptivity (ε)	Transition
Methanol / Ethanol	~230-250	High	π → π
~390-420	Moderate	n → π / Intramolecular Charge Transfer	

The position and intensity of the absorption maxima, particularly the long-wavelength band, are expected to be sensitive to solvent polarity and pH. In alkaline solutions, a bathochromic (red)

shift is anticipated due to the deprotonation of the phenolic hydroxyl group, leading to a more extended conjugated system.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4-((2-Hydroxyethyl)amino)-3-nitrophenol**. These should be adapted and optimized based on the specific instrumentation and analytical requirements.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Parameters (¹H NMR):
 - Spectrometer Frequency: 400 MHz or higher for better resolution.
 - Pulse Sequence: A standard single-pulse experiment (e.g., ' zg30 ').
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
 - Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).
- Instrument Parameters (¹³C NMR):

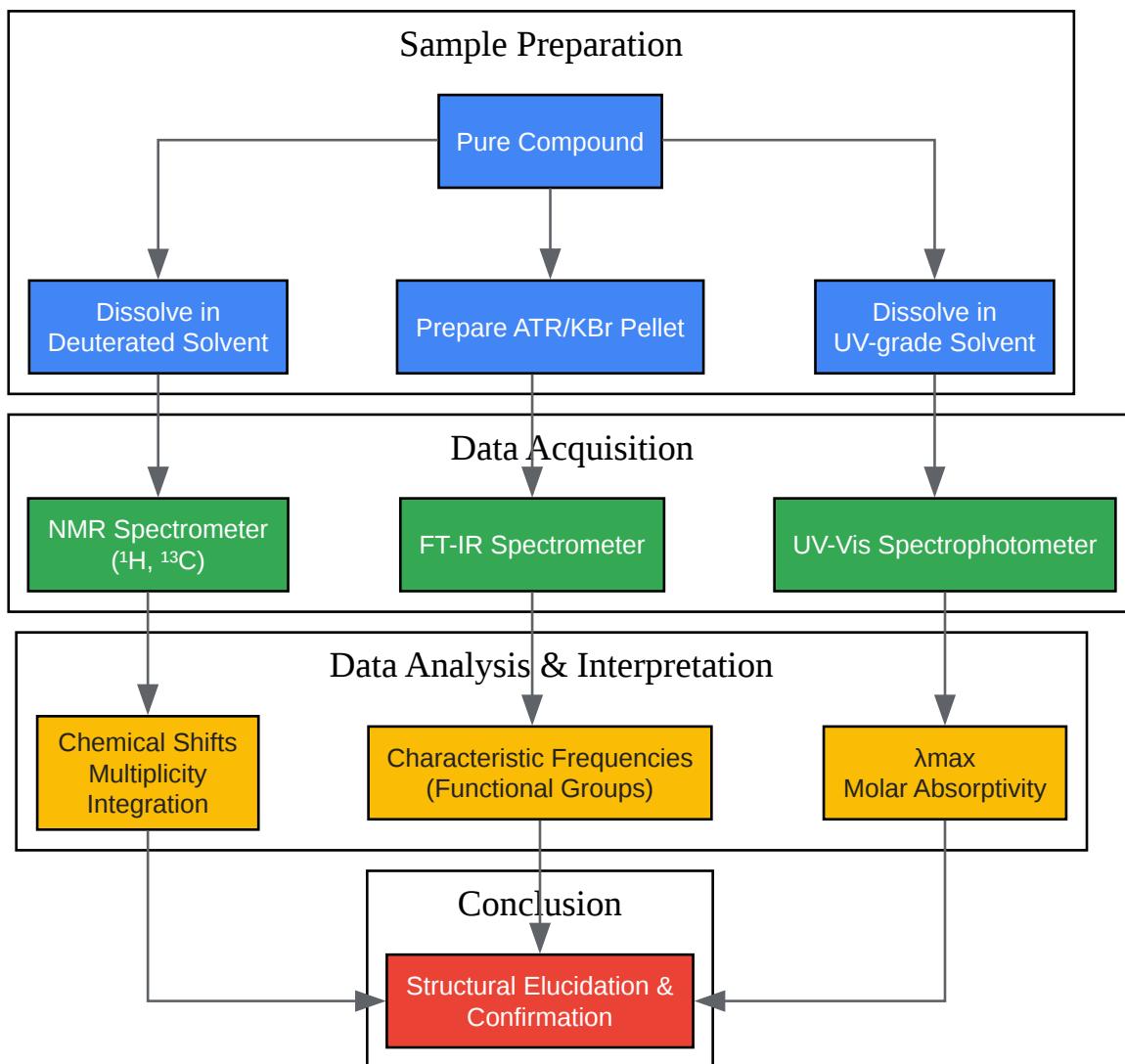
- Spectrometer Frequency: 100 MHz or higher.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum manually or automatically.
 - Calibrate the chemical shift scale using the solvent peak or the TMS signal (0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):

- Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background Scan: Perform a background scan with no sample present.
- Data Analysis:
 - Collect the sample spectrum.
 - Identify and label the characteristic absorption bands.
 - Correlate the observed bands with the functional groups present in the molecule.


UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the sample by accurately weighing a small amount and dissolving it in a known volume of a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).
 - Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.1 and 1.0.
 - For pH-dependent studies, prepare buffer solutions of known pH and use them as the solvent.
- Instrument Parameters:

- Wavelength Range: Typically 200-800 nm.
- Scan Speed: Medium.
- Cuvette: Use a 1 cm path length quartz cuvette.
- Data Acquisition:
 - Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
 - Run a baseline correction with the solvent.
 - Measure the absorbance spectrum of the sample.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If the concentration is known, calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-((2-Hydroxyethyl)amino)-3-nitrophenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310075#4-2-hydroxyethyl-amino-3-nitrophenol-spectroscopic-analysis-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com